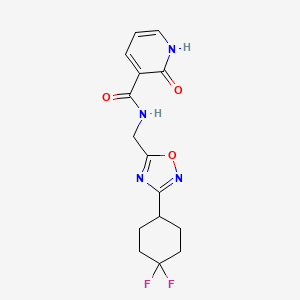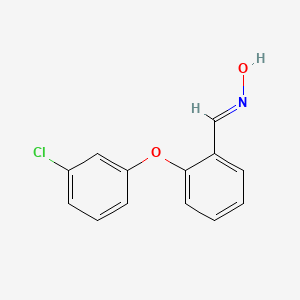
2-(3-Chlorophenoxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxy)benzaldehyde oxime is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzaldehyde oxime, where a chlorophenoxy group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)benzaldehyde oxime typically involves the reaction of 2-(3-Chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in methanol at room temperature, yielding the oxime as a product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenoxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenoxy)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde oxime: A simpler analog without the chlorophenoxy group.
2-(4-Chlorophenoxy)benzaldehyde oxime: Similar structure but with the chlorophenoxy group in a different position.
3-(4-Chlorophenoxy)benzaldehyde: Lacks the oxime group but has a similar aromatic structure.
Uniqueness
2-(3-Chlorophenoxy)benzaldehyde oxime is unique due to the presence of both the chlorophenoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
449778-76-1 |
|---|---|
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
N-[[2-(3-chlorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-3-6-12(8-11)17-13-7-2-1-4-10(13)9-15-16/h1-9,16H |
Clé InChI |
CQTYNUSPJAQAPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


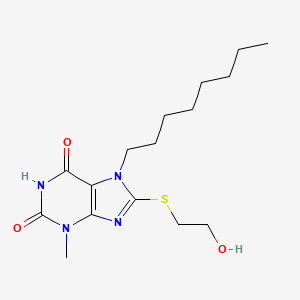
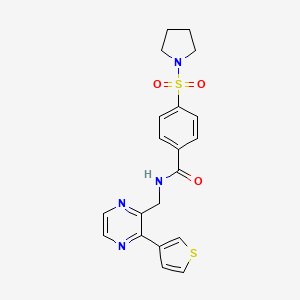
![4-Cyclopropyl-6-[4-(diphenylmethyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2732646.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2732649.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2732652.png)
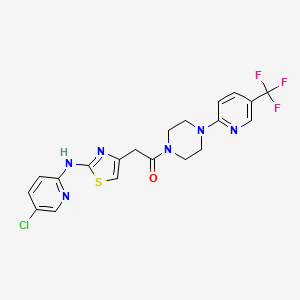
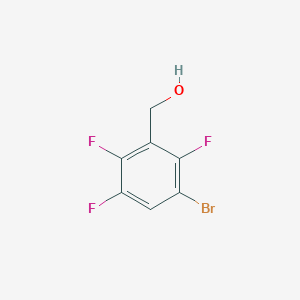
![4-cyclopropaneamido-N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2732658.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
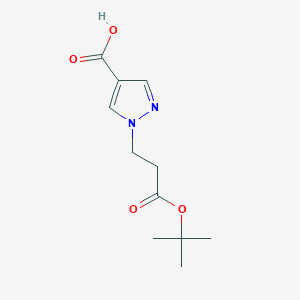
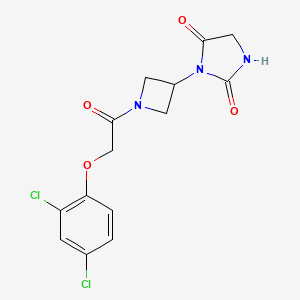
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)
